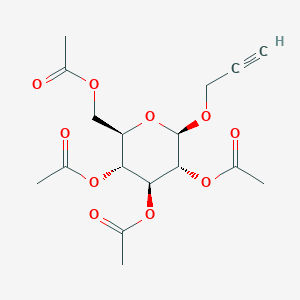
2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
Overview
Description
2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a fascinating compound known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
It is known that this compound has a wide range of therapeutic abilities, encompassing the domains of inflammation, immune modulation, cancer containment, and neuroprotection .
Mode of Action
The propargyl function in organic synthesis, in general, is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .
Biochemical Analysis
Biochemical Properties
2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside plays a significant role in various biochemical reactions, particularly in the context of glycosylation and carbohydrate metabolism. This compound interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can serve as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules, thereby modifying their structure and function. Additionally, this compound can interact with lectins, which are carbohydrate-binding proteins that play crucial roles in cell-cell communication and immune responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in glycolysis and the pentose phosphate pathway, leading to alterations in cellular energy production and redox balance . Furthermore, this compound can impact the expression of genes related to carbohydrate metabolism and cell proliferation, thereby influencing cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity and influencing metabolic pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the release of acetyl groups and the formation of the corresponding deacetylated product . In in vitro and in vivo studies, prolonged exposure to this compound has been shown to affect cellular processes such as proliferation, apoptosis, and differentiation, with potential implications for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote tissue regeneration, while at high doses, it may exhibit toxic or adverse effects . For instance, high doses of this compound have been associated with oxidative stress and inflammation in animal models, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to carbohydrate metabolism and energy production. This compound can be metabolized by enzymes such as glycosidases and esterases, leading to the formation of various metabolites that participate in metabolic flux and influence metabolite levels . Additionally, this compound can affect the activity of key metabolic enzymes, thereby modulating the flow of metabolites through different pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on the presence of specific transporters . Once inside the cell, this compound can interact with intracellular binding proteins, which influence its localization and accumulation in different cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside typically involves the acetylation of glucose derivatives. One common method starts with 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, which reacts with propargyl alcohol in the presence of boron trifluoride etherate to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to maintain the integrity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the propynyl group, potentially forming epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as oxidized and reduced forms of the original compound .
Scientific Research Applications
2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: It exhibits anti-inflammatory, immune-modulating, and neuroprotective properties, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose: A closely related compound with similar acetylation but lacking the propynyl group.
Allyl-tetra-O-acetyl-β-D-glucopyranoside: Another derivative with an allyl group instead of a propynyl group.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but without the propynyl modification.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGFUJKLPCRVFW-NQNKBUKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455607 | |
| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34272-02-1 | |
| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


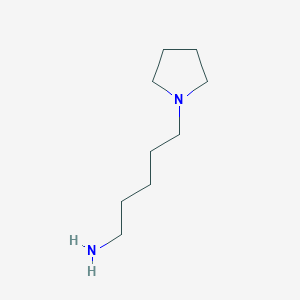
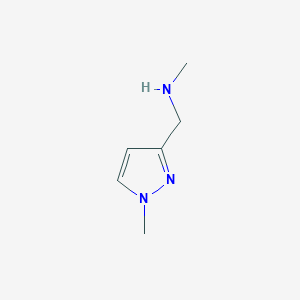


![(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B1365526.png)
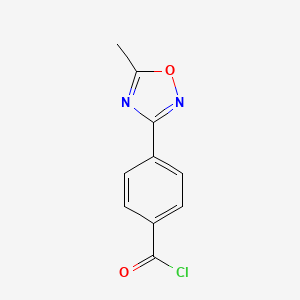



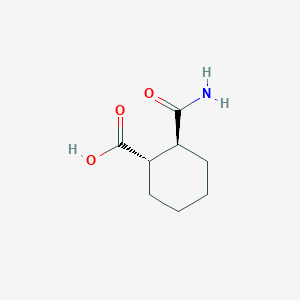
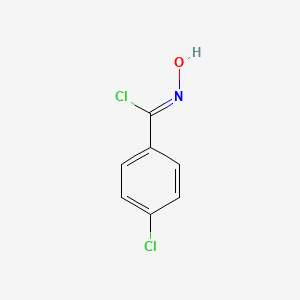
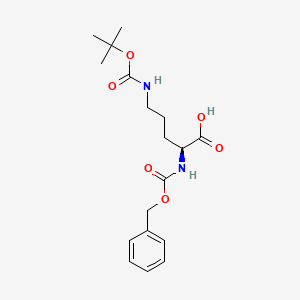
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)

